(3-Ethylhex-1-yn-1-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918638-82-1 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-ethylhex-1-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-3-8-13(4-2)11-12-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8H2,1-2H3 |
InChI Key |
ICFLHEXIPDXAFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Ethylhex 1 Yn 1 Yl Benzene
Computational Scrutiny of Catalytic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions of arylalkynes. pitt.edu These theoretical studies provide valuable insights into reaction coordinates, transition state geometries, and the relative energies of intermediates, which are often difficult to determine experimentally.
A prime example is the Sonogashira cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction. DFT calculations on the palladium-catalyzed coupling of phenylacetylene (B144264) with aryl halides have identified a plausible catalytic cycle that typically involves three main stages: oxidative addition, alkynylation, and reductive elimination. researchgate.net Computational models have shown that the oxidative addition of an aryl halide to a Pd(0) complex initiates the cycle, forming a Pd(II) intermediate. The subsequent reaction with the arylalkyne, which can proceed through various pathways depending on the reaction conditions, leads to a key alkynyl-Pd(II) complex. Finally, reductive elimination yields the coupled product and regenerates the active Pd(0) catalyst. researchgate.net
Similarly, DFT calculations have been employed to investigate the hydration of phenylacetylene catalyzed by gold complexes. acs.orguni-wuppertal.deresearchgate.net These studies help in comparing the relative energies of potential intermediates within the catalytic cycle, thereby providing a theoretical basis for the observed reactivity and selectivity. acs.orguni-wuppertal.deresearchgate.net In the semi-hydrogenation of phenylacetylene, computational studies have shed light on the different possible mechanisms, such as a one-pathway direct hydrogenation versus a two-pathway process involving adsorbed intermediates. rsc.org The insights gained from these computational investigations are instrumental in designing more efficient and selective catalysts for a wide range of transformations involving arylalkynes.
Table 1: Key Computational Studies on Arylalkyne Reactions
| Reaction Type | Model Substrate | Computational Method | Key Findings |
|---|---|---|---|
| Sonogashira Coupling | Phenylacetylene | DFT | Elucidation of the oxidative addition, alkynylation, and reductive elimination steps. researchgate.net |
| Gold-Catalyzed Hydration | Phenylacetylene | DFT | Comparison of relative energies of catalytic intermediates. acs.orguni-wuppertal.deresearchgate.net |
| Semi-Hydrogenation | Phenylacetylene | DFT | Investigation of one-pathway versus two-pathway mechanisms. rsc.orgchemrxiv.org |
| Rh(I)-catalyzed Pauson-Khand Reaction | 1,6-Enynes | DFT | Identification of a four-coordinate pathway and factors influencing enantioselectivity. pitt.edu |
Elucidation of Key Intermediates in Transformations
The identification and characterization of reaction intermediates are paramount to understanding the stepwise progression of a chemical transformation. In the context of reactions involving arylalkynes, various spectroscopic and computational techniques have been employed to elucidate the nature of these transient species.
In the gold-catalyzed hydration of phenylacetylene, gold(I) alkynyl complexes have been proposed as key intermediates. acs.orguni-wuppertal.deresearchgate.net These species are formed by the coordination of the alkyne to the gold catalyst, which activates the triple bond towards nucleophilic attack by water. The subsequent steps are thought to involve vinylgold species that ultimately lead to the formation of the corresponding ketone.
For the iodine-mediated hydration of alkynes on keto-functionalized scaffolds, NMR investigations have provided direct evidence for the existence of an α-iodo intermediate. beilstein-journals.orgnih.gov This intermediate is formed through a 5-exo-dig neighboring group participation cyclization. beilstein-journals.orgnih.gov
In the context of palladium-catalyzed reactions, such as the Sonogashira coupling, palladium(II) intermediates are central to the catalytic cycle. Following the initial oxidative addition of an aryl halide to a Pd(0) species, a square planar Pd(II) complex is formed. The subsequent interaction with the alkyne and a copper co-catalyst (in the traditional protocol) leads to the formation of an alkynyl-Pd(II) complex, which is poised for reductive elimination. researchgate.net
During the semi-hydrogenation of phenylacetylene on palladium-based catalysts, the formation of adsorbed surface species is a critical aspect of the mechanism. rsc.orgoaepublish.com Kinetic studies suggest that the surface of the catalyst is primarily covered by adsorbed phenylacetylene, and the rate-determining step likely involves the reaction between an adsorbed phenylacetylene molecule and an adsorbed hydrogen atom. oaepublish.com
Table 2: Characterized Intermediates in Arylalkyne Reactions
| Reaction Type | Model Substrate | Intermediate | Method of Elucidation |
|---|---|---|---|
| Gold-Catalyzed Hydration | Phenylacetylene | Gold(I) alkynyl complexes | DFT Calculations acs.orguni-wuppertal.deresearchgate.net |
| Iodine-Mediated Hydration | Keto-functionalized alkynes | α-iodo intermediate | NMR Spectroscopy beilstein-journals.orgnih.gov |
| Sonogashira Coupling | Phenylacetylene | Palladium(II) complexes | DFT Calculations researchgate.net |
| Semi-Hydrogenation | Phenylacetylene | Adsorbed surface species | Kinetic Studies oaepublish.com |
Analysis of Chemoselectivity, Regioselectivity, and Stereoselectivity Determining Factors
The ability to control the selectivity of a chemical reaction is a cornerstone of modern organic synthesis. In reactions of arylalkynes, several factors can influence the chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), and stereoselectivity (the spatial arrangement of the product).
Chemoselectivity is particularly relevant in molecules containing multiple reactive sites, such as enynes. nih.gov In the metal-catalyzed cycloisomerization of enynes, the catalyst can selectively activate either the alkene or the alkyne moiety, leading to different cyclic products. nih.gov The nature of the metal catalyst and the ligands plays a crucial role in directing this selectivity.
Regioselectivity is a key consideration in the addition reactions to unsymmetrical alkynes. For instance, the hydroboration-oxidation of terminal alkynes can yield either a Markovnikov or an anti-Markovnikov addition product. The use of bulky boranes, such as 9-BBN or disiamylborane, sterically hinders the addition of the boron atom to the internal carbon, leading to the preferential formation of the anti-Markovnikov product (an aldehyde after oxidation). chemistrysteps.commasterorganicchemistry.comyoutube.com In the hydration of terminal arylalkynes, the addition of water typically follows Markovnikov's rule, leading to the formation of a ketone. walisongo.ac.id
Stereoselectivity is of utmost importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. In the asymmetric hydrogenation of prochiral olefins, rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be highly effective. nih.govsemanticscholar.org Mechanistic studies have revealed that the stereochemical outcome is often determined not by the initial binding of the substrate to the catalyst, but by the relative rates of reaction of the diastereomeric catalyst-substrate adducts. nih.govsemanticscholar.org The minor, less stable diastereomer may react much faster, leading to the observed enantiomeric excess.
Table 3: Factors Influencing Selectivity in Arylalkyne Reactions
| Selectivity Type | Reaction Example | Key Influencing Factors |
|---|---|---|
| Chemoselectivity | Cycloisomerization of enynes | Nature of the metal catalyst and ligands. nih.gov |
| Regioselectivity | Hydroboration of terminal alkynes | Steric bulk of the borane (B79455) reagent. chemistrysteps.commasterorganicchemistry.comyoutube.com |
| Stereoselectivity | Asymmetric hydrogenation | Structure of the chiral catalyst and relative reactivity of diastereomeric intermediates. nih.govsemanticscholar.org |
Kinetic Isotope Effect (KIE) Studies in Arylalkyne Reactions
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and elucidating the structure of the transition state. wikipedia.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org
In the context of arylalkyne reactions, KIE studies can provide valuable information about bond-breaking and bond-forming events. For example, a significant primary deuterium (B1214612) KIE (kH/kD > 1) upon replacing a hydrogen atom with deuterium at a position involved in bond cleavage in the rate-determining step is indicative of that bond being broken in this step. nih.gov
Furthermore, 13C KIEs can be used to probe changes in bonding at carbon centers during a reaction. nih.gov In the Suzuki-Miyaura reaction, 13C KIEs have been used to gain insight into the transition structures of the key steps under catalytic conditions. nih.gov For example, a significant 13C KIE at the carbon atom attached to the leaving group in an aryl halide is consistent with the oxidative addition being the rate-determining step. nih.gov
The application of KIE studies, in conjunction with computational and other experimental techniques, provides a detailed picture of the reaction mechanism, which is essential for the rational design of more efficient and selective catalytic systems for the transformation of arylalkynes.
Table 4: Application of KIE in Mechanistic Studies
| Isotope | KIE Type | Information Gained |
|---|---|---|
| Deuterium (H/D) | Primary | Indicates C-H bond cleavage in the rate-determining step. nih.gov |
| Deuterium (H/D) | Secondary | Provides information about changes in hybridization at the carbon center. |
| Carbon-13 (12C/13C) | Primary | Probes bonding changes at carbon atoms in the rate-determining step. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Branched Arylalkynes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. msu.edu For a chiral molecule like (3-Ethylhex-1-yn-1-yl)benzene, NMR provides critical data on connectivity and the local chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the chiral center at the C3 position, adjacent methylene protons can become diastereotopic, leading to more complex splitting patterns than would be observed in an achiral analogue.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts that distinguish them from the sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons. openochem.orglibretexts.org
The table below presents hypothetical, yet representative, NMR data for this compound, illustrating the expected chemical shifts and multiplicities.
Interactive Table: Predicted NMR Data for this compound Use the filter buttons to toggle between ¹H and ¹³C NMR data.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | ||
| Aromatic (C₆H₅) | 7.25-7.45 | Multiplet | 5H |
| Methine (CH) | 2.60 | Multiplet | 1H |
| Methylene (CH₂) | 1.50-1.70 | Multiplet | 4H |
| Methylene (CH₂) | 1.35-1.45 | Multiplet | 2H |
| Methyl (CH₃) | 0.95 | Triplet | 3H |
| Methyl (CH₃) | 0.90 | Triplet | 3H |
| Aromatic (Quaternary) | 123.5 | ||
| Aromatic (CH) | 128.3 | ||
| Aromatic (CH) | 128.8 | ||
| Aromatic (CH) | 131.8 | ||
| Alkyne (C-Ph) | 89.5 | ||
| Alkyne (C-C) | 82.0 | ||
| Methine (CH) | 38.5 | ||
| Methylene (CH₂) | 34.0 | ||
| Methylene (CH₂) | 25.5 | ||
| Methylene (CH₂) | 22.8 | ||
| Methyl (CH₃) | 14.1 | ||
| Methyl (CH₃) | 11.5 |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing structural information through fragmentation patterns. acs.org For this compound, electron ionization (EI) would likely be used.
The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation of arylalkynes is often directed by the stability of the resulting cations. jove.comtaylorfrancis.comic.ac.uk Key fragmentation pathways for this molecule would include:
Benzylic/Propargylic Cleavage: Cleavage of the C-C bond adjacent to the chiral center is highly favorable, as it leads to resonance-stabilized carbocations.
Loss of Alkyl Groups: Fragmentation can occur via the loss of ethyl or propyl radicals from the branched hexyl chain.
Tropylium Ion: Rearrangement to form the tropylium ion (m/z 91) is a classic fragmentation pattern for compounds containing a benzyl (B1604629) moiety.
Table 5.2.1: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Predicted Intensity | Identity of Fragment |
|---|---|---|
| 200 | Moderate | [M]⁺ (Molecular Ion) |
| 171 | High | [M - C₂H₅]⁺ |
| 143 | Moderate | [M - C₄H₉]⁺ |
| 115 | High | [C₉H₇]⁺ (Propargyl-benzyl type cation) |
High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, its primary roles would be to assess chemical purity and to separate its enantiomers.
A standard reversed-phase HPLC method (e.g., using a C18 column) with a UV detector set to absorb wavelengths characteristic of the benzene (B151609) ring would be effective for determining purity. However, separating the (R)- and (S)-enantiomers requires a specialized approach. Chiral HPLC, which employs a chiral stationary phase (CSP), is the most direct and widely used method for this purpose. mdpi.comnih.govoup.com The differential interaction of the enantiomers with the CSP allows for their separation. oup.com
Table 5.3.1: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Retention Time (t_R) for (R)-enantiomer | 8.5 min |
| Expected Retention Time (t_R) for (S)-enantiomer | 10.2 min |
Gas Chromatography (GC) for Reaction Monitoring and Product Quantification
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for monitoring the progress of organic reactions and quantifying the yield of volatile products like this compound.
During its synthesis (e.g., via a Sonogashira coupling), small aliquots can be withdrawn from the reaction mixture over time. GC analysis of these samples would show the decrease in the peak corresponding to the starting materials and the increase in the peak for the desired product. By using an internal standard and creating a calibration curve, the exact concentration and thus the reaction yield can be determined at any given point. Chiral GC columns could also potentially be used for enantiomeric separation, provided the compound is thermally stable.
Table 5.4.1: Hypothetical GC Data for Monitoring a Synthesis Reaction
| Reaction Time (hours) | Retention Time - Starting Material (min) | Retention Time - Product (min) | Product Peak Area (%) |
|---|---|---|---|
| 0 | 4.2 | - | 0 |
| 1 | 4.2 | 9.8 | 25 |
| 2 | 4.2 | 9.8 | 55 |
| 4 | 4.2 | 9.8 | 88 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. docbrown.info The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.
For a non-polar, potentially liquid compound like this compound, obtaining a suitable crystal can be a significant challenge. Low-temperature crystallization techniques might be necessary. If a crystal is successfully grown and analyzed, the resulting electron density map would unambiguously confirm the atomic connectivity, the planar geometry of the benzene ring, the linear nature of the C≡C triple bond, and the absolute configuration (R or S) of the chiral center. docbrown.info This technique provides the ultimate structural proof.
Table 5.5.1: Illustrative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₄H₁₈ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 8.5 Å, c = 23.4 Å |
| Key Bond Length (C≡C) | ~1.20 Å |
| Key Bond Angle (C-C≡C) | ~178° |
| Key Bond Angle (C-C-C at chiral center) | ~110.5° |
Computational and Theoretical Chemistry Studies on 3 Ethylhex 1 Yn 1 Yl Benzene
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a important tool in the elucidation of reaction mechanisms for organic molecules such as (3-Ethylhex-1-yn-1-yl)benzene. DFT calculations allow for the exploration of potential energy surfaces, enabling the identification of transition states and the calculation of activation energies, which are crucial for understanding reaction kinetics. For aryl-alkynes, common reactions of interest include electrophilic additions across the triple bond and cycloaddition reactions.
A hypothetical DFT study on the hydrohalogenation of this compound with HBr could be performed to determine the regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov addition). The calculations would typically be carried out using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). The solvent effects can be modeled using a polarizable continuum model (PCM). The transition states for both possible addition pathways would be located, and their corresponding activation energies calculated.
Table 1: Hypothetical DFT Calculated Activation Energies for the Hydrobromination of this compound
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
|---|---|---|
| Markovnikov Addition | Bromine adds to the internal carbon of the alkyne | 15.2 |
The hypothetical data in Table 1 suggests that the Markovnikov addition is kinetically favored due to its lower activation energy, which is a typical outcome for the hydrohalogenation of terminal alkynes.
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical modeling provides valuable insights into the intrinsic reactivity and selectivity of molecules. For this compound, these models can predict the most likely sites for nucleophilic or electrophilic attack and explain the regioselectivity observed in reactions. Key descriptors derived from quantum chemical calculations include Frontier Molecular Orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The MEP map visually represents the charge distribution in the molecule, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas indicating regions of low electron density (electrophilic sites).
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates moderate electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability |
These hypothetical values suggest that in an electrophilic addition reaction, the electrophile would preferentially attack the internal carbon of the alkyne, which is consistent with the principles of electronic effects in such systems.
Conformational Analysis and Steric Effects of the Branched Alkyl Chain
The presence of a flexible and branched 3-ethylhexyl group in this compound introduces conformational complexity. A thorough conformational analysis is essential to understand how the orientation of this alkyl chain can influence the molecule's reactivity and interactions. Steric hindrance from the ethyl branch can play a significant role in dictating the accessibility of the reactive alkyne moiety.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search for low-energy conformers. By rotating the single bonds in the alkyl chain and calculating the relative energies of the resulting geometries, a potential energy surface can be mapped out. The most stable conformers are those that minimize steric strain.
Table 3: Hypothetical Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 65 |
| Gauche (+) | 60° | 0.85 | 17.5 |
The hypothetical data in Table 3 indicates that the anti-conformer, where the bulky groups are furthest apart, is the most stable. The gauche conformers are slightly higher in energy due to steric interactions. The population distribution suggests that at room temperature, the molecule will predominantly exist in the anti-conformation.
Electronic Structure Investigations of the Aryl-Alkyne System
The electronic structure of the aryl-alkyne system in this compound is characterized by the conjugation between the phenyl ring's π-system and the alkyne's π-bonds. This conjugation influences the molecule's electronic properties, including its charge distribution and spectroscopic characteristics.
Computational methods can provide a detailed picture of this electronic structure. For instance, Mulliken population analysis can be used to calculate the partial charges on each atom, revealing the electronic effects of the substituents. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding and the extent of π-conjugation.
Table 4: Hypothetical Mulliken Charges on Key Atoms of this compound
| Atom | Mulliken Charge (a.u.) |
|---|---|
| C1 (terminal alkyne carbon) | -0.25 |
| C2 (internal alkyne carbon) | -0.15 |
| C (ipso-carbon of phenyl ring) | +0.10 |
The hypothetical charges in Table 4 show a polarization of the alkyne bond, with the terminal carbon being more electron-rich. The phenyl group acts as a weak electron-withdrawing group in this context, which is a typical characteristic of an sp-hybridized carbon attached to an aromatic ring.
Applications and Synthetic Utility of 3 Ethylhex 1 Yn 1 Yl Benzene Reactivity
Modular Synthesis of Complex Organic Scaffolds
The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a cornerstone of modern organic chemistry. Arylalkynes like (3-Ethylhex-1-yn-1-yl)benzene are valuable synthons in this approach due to the triple bond's ability to participate in a wide array of coupling reactions. researchgate.net
One of the most powerful tools for incorporating arylalkynes into complex scaffolds is the Sonogashira cross-coupling reaction. researchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. While this compound is an internal alkyne, it can be synthesized from phenylacetylene (B144264) (a terminal alkyne) and a suitable alkyl halide. Subsequently, the phenyl group of this compound can be functionalized with a halide, enabling it to participate in Sonogashira couplings with various terminal alkynes. This modular approach allows for the systematic variation of different parts of the molecule, facilitating the rapid generation of libraries of compounds for applications such as drug discovery.
The following table illustrates the potential for modular synthesis using derivatives of this compound in Sonogashira cross-coupling reactions.
| This compound Derivative | Coupling Partner (Terminal Alkyne) | Resulting Complex Scaffold |
| 1-Bromo-4-(this compound | Ethynyltrimethylsilane | 1-((3-Ethylhex-1-yn-1-yl)-4-(trimethylsilylethynyl)benzene |
| 1-Iodo-3-(this compound | Propargyl alcohol | 3-(3-((3-Ethylhex-1-yn-1-yl)phenyl)prop-2-yn-1-ol |
| 1-Bromo-2-fluoro-4-(this compound | 4-Ethynyltoluene | 1-((3-Ethylhex-1-yn-1-yl)-4-((4-methylphenyl)ethynyl)-2-fluorobenzene |
This table represents hypothetical examples of modular synthesis based on known Sonogashira coupling reactions.
Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds in a single step. nih.gov Arylalkynes can participate in MCRs, combining three or more reagents to rapidly build molecular complexity. nih.gov This strategy is highly valued in medicinal chemistry for accelerating the synthesis of novel compounds for biological screening. nih.gov
Construction of Polyfunctionalized Molecules via Arylalkyne Transformations
The carbon-carbon triple bond in this compound is a versatile functional group that can be transformed into a variety of other functionalities, enabling the construction of polyfunctionalized molecules. These transformations allow for the introduction of new reactive handles and stereocenters, significantly increasing the molecular diversity accessible from this starting material.
Transition-metal-catalyzed reactions are particularly useful for the functionalization of alkynes. acs.org For instance, hydroarylation reactions with boronic acids, catalyzed by transition metals, can introduce additional aryl groups across the triple bond with high regio- and stereoselectivity. acs.org The specific outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Common transformations of the alkyne functionality in arylalkynes and their potential products are summarized in the table below.
| Reaction Type | Reagents and Catalysts | Resulting Functional Group | Potential Product from this compound |
| Hydrogenation | H₂, Lindlar's catalyst | (Z)-Alkene | (Z)-(3-Ethylhex-1-en-1-yl)benzene |
| Hydrogenation | H₂, Pd/C | Alkane | (3-Ethylhexyl)benzene |
| Hydrohalogenation | HCl, HBr | Vinyl halide | (1-Chloro-3-ethylhex-1-en-1-yl)benzene |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone | 1-Phenyl-3-ethylhexan-2-one |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Aldehyde | 2-(1-Phenyl-3-ethylhexyl)acetaldehyde |
| Cycloaddition [2+2+2] | Wilkinson's catalyst (Rh(PPh₃)₃Cl) | Substituted benzene (B151609) | 1,2,4-Trisubstituted benzene derivative |
This table provides illustrative examples of transformations applicable to arylalkynes.
These transformations highlight the utility of this compound as a precursor to molecules with multiple functional groups. The ability to selectively modify the alkyne provides a powerful tool for the synthesis of complex target molecules.
Role in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. google.comjmchemsci.com Arylalkynes are valuable precursors for the synthesis of a wide variety of heterocyclic systems.
One common strategy involves the cyclization of functionalized arylalkynes. For example, an arylalkyne bearing a nucleophilic group in a suitable position on the aromatic ring can undergo intramolecular cyclization to form a fused heterocyclic system. Various transition-metal catalysts can facilitate these cyclization reactions, often proceeding with high efficiency and selectivity.
Additionally, arylalkynes can participate in cycloaddition reactions with various partners to construct heterocyclic rings. For instance, the [3+2] cycloaddition of an arylalkyne with an azide (B81097) (Huisgen cycloaddition) is a widely used method for the synthesis of triazoles. This reaction, often catalyzed by copper(I), is a prominent example of "click chemistry" due to its high efficiency and broad functional group tolerance.
The following table presents some examples of heterocyclic systems that can be synthesized from arylalkyne precursors.
| Heterocyclic System | Synthetic Strategy | General Reactants |
| Indoles | Transition-metal-catalyzed cyclization | 2-Alkynylanilines |
| Furans | Transition-metal-catalyzed cyclization | Alkynyl ketones or aldehydes |
| Quinolines | Acid-catalyzed cyclization | 2-Alkynyl anilines with a carbonyl source |
| Triazoles | [3+2] Cycloaddition (Click Chemistry) | Alkynes and azides |
| Pyridines | [2+2+2] Cycloaddition | Alkynes and nitriles |
This table outlines general synthetic routes to heterocycles from alkyne precursors.
The versatility of this compound as a building block for heterocyclic synthesis lies in the ability to introduce appropriate functional groups onto the phenyl ring, which can then participate in cyclization reactions.
Potential as a Precursor for Macrocyclic Systems
Macrocycles, large cyclic molecules, are of significant interest due to their unique structural properties and their prevalence in biologically active natural products. The synthesis of macrocycles presents a significant challenge due to unfavorable entropic and enthalpic factors associated with ring closure. baranlab.org Arylalkynes can serve as key components in the construction of macrocyclic frameworks.
Alkyne metathesis is a powerful reaction for the formation of macrocycles containing alkyne units. deepdyve.com In this reaction, a transition-metal catalyst promotes the scrambling of alkyne fragments, leading to the formation of cyclic oligomers. By carefully controlling the reaction conditions, such as concentration and catalyst choice, the formation of specific macrocycle sizes can be favored.
Another approach to macrocyclization involves the intramolecular coupling of two reactive sites at the ends of a long chain. A difunctionalized derivative of this compound could be designed to undergo such a ring-closing reaction. For example, a molecule containing both a terminal alkyne and an aryl halide could undergo an intramolecular Sonogashira coupling to form a macrocycle.
The table below provides examples of macrocyclization strategies involving alkynes.
| Macrocyclization Strategy | Key Reaction | Description |
| Alkyne Metathesis | Molybdenum or Tungsten catalyzed alkyne scrambling | Dimerization or oligomerization of diynes to form macrocyclic polyynes. deepdyve.com |
| Intramolecular Cross-Coupling | Sonogashira, Glaser, or Eglinton coupling | Ring closure of a linear precursor containing two reactive alkyne or alkyne/halide termini. |
| Zirconocene-mediated coupling | Diastereoselective coupling of dialkynes | Formation of trimeric macrocycles from achiral dialkynes. rsc.org |
This table summarizes key strategies for the synthesis of macrocycles utilizing alkyne chemistry.
The rigid nature of the alkyne and aryl groups in this compound can be advantageous in macrocycle synthesis by pre-organizing the linear precursor for cyclization, thus reducing the entropic penalty of ring formation.
Future Research Directions in the Chemistry of Branched Arylalkynes
Development of Novel Catalytic Systems for Enhanced Selectivity
A primary challenge in the functionalization of unsymmetrical internal alkynes, such as branched arylalkynes, is controlling the regioselectivity and stereoselectivity of reactions. The development of new catalytic systems is crucial for overcoming this hurdle, enabling chemists to precisely dictate where and how new chemical bonds are formed.
Current research focuses on transition-metal catalysis, where metals like palladium, nickel, copper, and rhodium are used to activate the alkyne's carbon-carbon triple bond. acs.orgscispace.com The major challenge when using unsymmetrical internal arylalkynes is that reactions like hydrosilylation or hydroarylation can produce inseparable mixtures of regioisomeric products. scispace.comnih.gov Future work will concentrate on designing advanced catalysts, particularly through the synthesis of novel ligands that can fine-tune the metal center's electronic and steric properties. These tailored catalysts aim to provide higher yields and selectivity for a single desired product. mdpi.comnih.gov For instance, copper-catalyzed hydrosilylation has emerged as a highly regio- and stereoselective method for converting unsymmetrical internal arylalkynes into valuable α-vinylsilane products. nih.gov Similarly, recyclable catalysts, such as those encapsulated in polysiloxanes or supported on materials like silica or graphitic carbon, are being explored to improve the sustainability and cost-effectiveness of these transformations. mdpi.com
| Catalytic System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Copper (Cu) with Chiral Ligands | Hydrosilylation | High regioselectivity for α-vinylsilane products | nih.gov |
| Rhodium (Rh) with Chiral Diene Ligands | Hydroarylation with Organoboron Reagents | Enables asymmetric synthesis of axially chiral biaryls | acs.orgscispace.com |
| Palladium (Pd) / Nickel (Ni) | Difunctionalization with Organoboron Reagents | Access to tri- or tetrasubstituted alkenes with high stereocontrol | acs.org |
| Polysiloxane-Stabilized Platinum (Pt) Nanoparticles | Hydrosilylation | Heterogeneous catalyst that is recyclable and reusable | mdpi.com |
Exploration of New Transformation Modes for Internal Arylalkynes
Beyond simple addition reactions, researchers are exploring novel and more complex transformations of internal arylalkynes to rapidly construct intricate molecular architectures. acs.org These new reaction modes often involve cascade or domino sequences, where a single catalytic event triggers a series of bond-forming reactions.
One promising avenue is the development of multicomponent reactions that enable the difunctionalization of the alkyne in a single step. acs.org For example, nickel-catalyzed three-component reactions can achieve the simultaneous addition of both an aryl and an acyl group across the triple bond, providing direct access to tetrasubstituted alkenes with excellent Z-selectivity. nih.gov Another area of focus is arylative cyclization, where the functionalization of the alkyne is coupled with an intramolecular reaction to form cyclic structures, such as benzofurans. acs.orgscispace.com These methods are powerful because they create multiple chemical bonds and increase molecular complexity in a single, efficient operation. acs.org Future research will likely uncover new catalytic cycles and reaction pathways, including those initiated by single-electron transfer (SET), to provide complementary stereoselectivity to existing methods. acs.org
| Transformation Mode | Catalyst/Reagents | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Arylative Cyclization/Isomerization | Ni-catalyst, Organoboron reagents | Multisubstituted Benzofurans | Late-stage functionalization of complex molecules | acs.orgscispace.com |
| Addition–Cyclization Cascade | Rh-catalyst, Boronic acids | Cycloalkenes | Merger of multiple catalytic cycles | acs.org |
| Migratory Carbo-acylation | Ni-catalyst, Boronic acids | All-carbon Tetrasubstituted Alkenes | Exclusive Z-selectivity via acyl migration | nih.gov |
| Redox-Neutral Hydrative Arylation | Sulfoxide, Acid | α-Aryl Ketones | C-C and C-O bond formation via a vinyl cation intermediate | researchgate.net |
Integration of (3-Ethylhex-1-yn-1-yl)benzene in Total Synthesis Strategies
Polycyclic scaffolds are common structural motifs in a vast number of natural products and pharmaceutical drugs. frontiersin.orgnih.gov The development of synthetic strategies to construct these complex frameworks efficiently is a central goal of organic chemistry. Branched arylalkynes like this compound represent valuable starting materials in this endeavor due to the alkyne's ability to participate in a wide range of cyclization and annulation reactions. frontiersin.org
The inherent reactivity of the alkyne functional group can be harnessed to rapidly increase molecular complexity. researchgate.net Future research will focus on incorporating branched arylalkynes into diversity-oriented synthesis strategies, where a common starting material is converted into a library of structurally diverse compounds. nih.gov For example, the alkyne can act as a linchpin in cascade reactions that form multiple rings in a single pot, facilitating the rapid assembly of natural product-like polycyclic systems. frontiersin.org The presence of a chiral center in this compound makes it a particularly attractive building block for the total synthesis of natural products where specific stereochemistry is crucial for biological activity. Strategies that leverage this pre-existing stereocenter can significantly streamline the synthesis of enantiomerically pure target molecules.
| Synthetic Strategy | Role of Arylalkyne | Potential Product Scaffold | Reference Concept |
|---|---|---|---|
| Pauson–Khand Reaction / 6π Electrocyclization | Alkyne component in cycloaddition | Strained Polycyclic Systems (e.g., Presilphiperfolanols) | frontiersin.org |
| Palladium-Catalyzed Annulation | Coupling partner for di-haloaromatics | Polyfused Aromatic Scaffolds (e.g., Indenoisoquinolines) | nih.gov |
| Aryne Cycloaddition | Dienophile or dipolarophile precursor | Complex polycycles (e.g., Cryptaustoline) | researchgate.net |
| Hydroxylative Benzannulation | Coupling with carbonyl compounds | Hydroxycarbazoles | frontiersin.org |
Advancements in Asymmetric Synthesis of Chiral Branched Arylalkynes
The biological activity of many molecules is dependent on their specific three-dimensional structure, or stereochemistry. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. chiralpedia.com Asymmetric catalysis, which uses chiral catalysts to produce a single enantiomer of a product, is a cornerstone of modern chemistry. chiralpedia.comfrontiersin.org
Future research in the field of branched arylalkynes will heavily focus on developing new methods for their asymmetric synthesis. This involves creating chiral environments that can distinguish between different spatial arrangements during a chemical reaction. chiralpedia.com One approach is the development of novel chiral ligands for transition metals, which can control the stereochemical outcome of reactions such as hydrogenation, C-H insertion, or coupling reactions. pharmtech.com For example, chiral phosphoric acids have been successfully used as organocatalysts for the de novo enantioselective synthesis of α,α-diaryl ketones from simple alkynes. researchgate.netnih.gov Another strategy involves dynamic kinetic resolution, where a racemic mixture of a starting material is converted into a single, enantiomerically enriched product. semanticscholar.org These advanced catalytic methods will provide access to a wide array of chiral branched arylalkynes, which are valuable intermediates for the synthesis of enantiopure pharmaceuticals, agrochemicals, and other fine chemicals. rsc.org
| Asymmetric Method | Catalyst/Reagent Type | Target Chiral Moiety | Key Feature | Reference |
|---|---|---|---|---|
| De Novo Ketone Synthesis | Chiral Phosphoric Acid (CPA) | α,α-Diaryl Ketones | Creates tertiary stereocenters with high enantioselectivity | researchgate.netnih.gov |
| Dynamic Kinetic Alkynylation | Pd(0) with Chiral Ligand (e.g., QUINAP) | Axially Chiral Heterobiaryls | Converts racemic starting material to a single chiral product | semanticscholar.org |
| Semipinacol Rearrangement | Chiral Cobalt-Salen Complex | Enantioenriched α-Aryl Ketones | Generates tertiary stereocenters via 1,2-aryl migration | chemrxiv.org |
| Enantioselective Alkynylation | Copper with Chiral Ligand (e.g., StackPhos) | Chiral Chromanones | High enantioselectivity over a broad substrate scope | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
